2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
Description
Historical Development and Evolution in Research Literature
The exploration of pyrazolo[3,4-d]pyridazine derivatives began in the late 20th century, driven by their structural similarity to purine nucleobases. Early studies focused on their potential as kinase inhibitors due to their ability to mimic the adenine moiety of ATP, enabling competitive binding at catalytic sites. By the early 2000s, researchers recognized the scaffold’s adaptability for diverse therapeutic applications, including antimicrobial and anti-inflammatory agents. A pivotal shift occurred in the 2010s with the development of pyrazolo[3,4-d]pyridazin-7-one derivatives, which exhibited enhanced metabolic stability and target selectivity. The introduction of fluorine-containing substituents, such as the 4-fluorophenyl group in 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide, marked a strategic advancement in optimizing pharmacokinetic properties while retaining inhibitory potency.
Pyrazolo[3,4-d]Pyridazinones as Privileged Scaffolds in Drug Discovery
Pyrazolo[3,4-d]pyridazinones are classified as privileged scaffolds due to their capacity to yield compounds with high affinity for multiple target classes. This versatility stems from three structural features:
- Aromatic Core : The bicyclic system provides a rigid platform for substituent placement, enabling precise spatial interactions with hydrophobic pockets in target proteins.
- Hydrogen-Bonding Capacity : The pyridazinone oxygen and nitrogen atoms facilitate hydrogen bonding with key residues in enzymatic active sites, as observed in EGFR and VEGFR inhibitors.
- Modifiable Positions : The N1, C3, C4, and N6 positions allow functional group additions to fine-tune solubility, bioavailability, and target engagement. For example, the 2-methoxyethyl acetamide group in 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide enhances water solubility while maintaining cell permeability.
Recent studies have leveraged these properties to develop antiviral agents targeting Zika virus NS2B-NS3 protease and anticancer compounds inhibiting mutant EGFR isoforms.
Significance of the Pyrazolo[3,4-d]Pyridazin-7-One Core in Therapeutic Research
The pyrazolo[3,4-d]pyridazin-7-one core is particularly significant due to its dual role as a hydrogen-bond acceptor and donor. In the case of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide, the 7-keto group forms critical interactions with the hinge region of kinase domains, mimicking the adenine-ribose interaction of ATP. Computational analyses reveal that this core stabilizes the inactive conformation of EGFR^T790M^ by inducing a hydrophobic collapse in the ATP-binding pocket. Furthermore, the core’s planar geometry allows π-π stacking with aromatic residues in viral proteases, as demonstrated in Zika virus NS2B-NS3 inhibitors. Modifications at the 1- and 4-positions (e.g., 4-fluorophenyl and methyl groups) further modulate electron distribution, enhancing binding affinity and resistance to oxidative metabolism.
Current Research Status and Scientific Importance
Current research on pyrazolo[3,4-d]pyridazine derivatives is bifurcated into two domains:
- Oncological Applications : Compounds like 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide are being evaluated for their dual inhibitory effects on EGFR and VEGFR pathways, addressing resistance mechanisms in non-small cell lung cancer.
- Antiviral Therapeutics : Structural analogs have shown sub-micromolar activity against Zika virus, with mechanistic studies highlighting their ability to block viral polyprotein processing.
Ongoing synthetic efforts focus on introducing bioisosteric replacements (e.g., replacing the acetamide group with sulfonamides) to improve blood-brain barrier penetration for neurotropic virus targeting. Collaborative studies combining X-ray crystallography and molecular dynamics simulations are further elucidating structure-activity relationships, accelerating the rational design of next-generation derivatives.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3/c1-11-14-9-20-23(13-5-3-12(18)4-6-13)16(14)17(25)22(21-11)10-15(24)19-7-8-26-2/h3-6,9H,7-8,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSGWOIUYQKWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyridazinone core through cyclization reactions involving hydrazine derivatives and diketones. The introduction of the 4-fluorophenyl group can be achieved via electrophilic aromatic substitution reactions. The final step involves the acylation of the pyrazolo[3,4-d]pyridazinone core with 2-methoxyethyl acetamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Overview
The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyridazin core, which is known for its diverse biological activities.
Medicinal Chemistry
The compound has been explored for its antitumor and anti-inflammatory properties. Studies indicate that derivatives of pyrazolo[3,4-d]pyridazine compounds can inhibit cancer cell proliferation and modulate inflammatory pathways. The presence of the fluorophenyl group may enhance the binding affinity to specific biological targets, making it a candidate for further drug development.
Enzyme Inhibition Studies
Research has shown that compounds with a similar structure can act as enzyme inhibitors. For instance, they may modulate the activity of kinases involved in cancer progression. The mechanism typically involves competitive inhibition at the active site or allosteric modulation, which can lead to reduced enzymatic activity and subsequent therapeutic effects.
Neuropharmacology
The potential neuroprotective effects of this compound are being investigated, particularly in relation to neurodegenerative diseases. Pyrazolo[3,4-d]pyridazines have been studied for their ability to cross the blood-brain barrier and interact with neurotransmitter systems, suggesting applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Study 1: Antitumor Activity
In a study published in Molecular Cancer Therapeutics, derivatives of pyrazolo[3,4-d]pyridazine were tested against various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that modifications to the core structure could enhance efficacy against specific types of cancer cells .
Case Study 2: Neuroprotective Effects
Research published in Neuropharmacology examined the neuroprotective properties of similar compounds in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could reduce neuronal death and inflammation, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazolo derivatives from the literature, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Differences :
- The target compound’s pyrazolo[3,4-d]pyridazin core differs from the pyrazolo[3,4-b]pyridin in 4f/4h and the pyrazolo[3,4-d]pyrimidin in Example 83. Pyridazin cores (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyridin/pyrimidin derivatives, influencing binding interactions and metabolic stability .
Substituent Effects :
- Acetamide Side Chains : The N-(2-methoxyethyl) group in the target compound likely improves water solubility compared to the aryl-substituted acetamides in 4f (4-fluorophenyl) and 4h (4-nitrophenyl). The nitro group in 4h increases molecular weight and polarity, correlating with its higher melting point (231–233°C vs. 214–216°C for 4f) .
- Aryl Groups : The 4-fluorophenyl moiety in the target compound and 4f may enhance metabolic stability compared to the nitro group in 4h, which could introduce reactivity concerns .
Spectroscopic Trends :
- The NH stretch in IR spectra (3325–3333 cm⁻¹) is consistent across acetamide derivatives. The C=O peak in 4h (1668 cm⁻¹) is lower than in 4f (1684 cm⁻¹), suggesting stronger electron-withdrawing effects from the nitro group .
Synthetic Methodologies :
- Compounds 4f and 4h were synthesized via N-alkylation of pyrazolo-pyridin intermediates with α-chloroacetamides, a method adaptable to the target compound’s synthesis . Example 83 utilized Suzuki-Miyaura coupling for introducing the chromen-4-one group, highlighting the versatility of cross-coupling reactions in modifying pyrazolo cores .
Research Findings and Implications
- Bioactivity : Pyrazolo-pyridazin/pyrimidin derivatives are associated with kinase inhibition (e.g., JAK2, EGFR) and anti-cancer activity. The 4-fluorophenyl and methoxyethyl groups in the target compound may optimize selectivity and pharmacokinetics compared to simpler aryl acetamides .
- Thermal Stability : Higher melting points in nitro-substituted derivatives (e.g., 4h) suggest greater crystalline stability, whereas methoxyethyl groups may reduce melting points due to increased conformational flexibility.
Biological Activity
The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide (CAS Number: 946203-90-3) is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Pyrazolo[3,4-d]pyridazine
- Substituents :
- 4-Fluorophenyl group
- Acetamide functional group
- Methoxyethyl side chain
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂FN₅O₂ |
| Molecular Weight | 301.28 g/mol |
| CAS Number | 946203-90-3 |
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyridazine core often exhibit significant anticancer activity. For instance:
- Kinase Inhibition : The compound's structure suggests potential inhibition of specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy, and preliminary studies indicate that this compound may inhibit key kinases, leading to reduced tumor growth in vitro .
The biological activity of the compound is hypothesized to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The acetamide group may facilitate interactions with enzymes, potentially inhibiting their activity and altering signaling pathways involved in cell proliferation and survival .
- Signal Transduction : By modulating pathways such as MAPK/ERK and PI3K/Akt, the compound may influence gene expression and metabolic processes critical for cancer cell survival .
In Vitro Studies
- Cell Line Testing : Various studies have tested the compound against different cancer cell lines, showing promising results:
- Structure-Activity Relationship (SAR) : Analysis of related compounds has shown that the presence of specific substituents on the pyrazolo ring enhances biological activity. For example, the unsubstituted pyrazole moiety was essential for inhibiting MNK1/2 kinases, which are implicated in cancer progression .
Q & A
Basic: What synthetic routes are reported for pyrazolo-pyridazinone acetamide derivatives, and how can their efficiency be evaluated?
Answer:
Common synthetic strategies involve cyclocondensation of substituted hydrazines with diketones or ketones, followed by functionalization via nucleophilic substitution or amide coupling. For example, highlights reactions with α-chloroacetamides to introduce N-substituents. Efficiency is assessed by:
- Yield optimization : Using design of experiments (DOE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry) .
- Purity control : HPLC or LC-MS to monitor byproducts (e.g., unreacted intermediates or dimerization side products) .
- Scalability : Pilot-scale trials under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .
Advanced: How can computational methods guide the optimization of reaction conditions for this compound’s synthesis?
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searching tools (e.g., ICReDD’s workflow) predict transition states and energetics, identifying favorable solvents or catalysts. For instance:
- Solvent selection : COSMO-RS simulations to evaluate polarity effects on intermediate stability .
- Catalyst screening : Docking studies to assess steric/electronic compatibility with reactants.
- Data-driven optimization : Machine learning models trained on historical reaction data (e.g., yields under varying pH/temperature) .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- NMR : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridazinone carbonyl at ~170 ppm) .
- HRMS : Exact mass analysis (e.g., molecular ion [M+H]+ matching C22H22FN5O3) .
- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and pyridazinone C=O (~1720 cm⁻¹) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies (e.g., varying IC50 values in kinase assays) may arise from:
- Assay conditions : Buffer composition (e.g., Mg²+ concentration affecting enzyme activity) .
- Compound stability : Degradation in DMSO stock solutions (validate via stability studies using LC-MS) .
- Cellular context : Differences in membrane permeability (e.g., logP >3 may enhance uptake but reduce solubility) .
Methodology : Perform side-by-side assays with standardized protocols and include positive controls (e.g., staurosporine for kinase inhibition) .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cytotoxicity : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116 or HeLa) .
- Solubility/pharmacokinetics : PAMPA for passive permeability; microsomal stability assays (e.g., human liver microsomes) .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?
Answer:
- Process intensification : Continuous flow reactors to improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
- Purification : Switch from column chromatography to crystallization (optimize solvent mixtures using Hansen solubility parameters) .
- Byproduct management : In-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
Advanced: How can researchers validate the proposed mechanism of action using structural analogs?
Answer:
- SAR studies : Synthesize derivatives with modifications (e.g., methoxyethyl to ethyl group) and compare activity .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs .
- Mutagenesis assays : Introduce point mutations in proposed binding residues (e.g., ATP-binding pocket lysine) to test affinity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
